molecular formula C6H3BrN2OS B580559 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 1239460-83-3

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B580559
CAS No.: 1239460-83-3
M. Wt: 231.067
InChI Key: FWUCJJDPOLSFEF-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a thieno[2,3-D]pyrimidin-4(3H)-one core. The presence of the bromine atom and the thieno[2,3-D]pyrimidin-4(3H)-one framework imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one typically involves the bromination of thieno[2,3-D]pyrimidin-4(3H)-one. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives.

    Oxidation and Reduction Reactions: Sulfoxides, sulfones, and thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

5-bromo-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUCJJDPOLSFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732546
Record name 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239460-83-3
Record name 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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